7-Methyl-1-phenylnaphthalene

Vue d'ensemble

Description

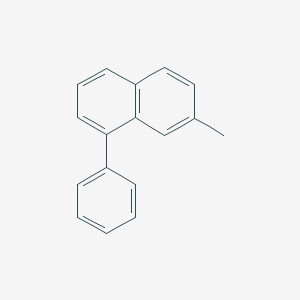

7-Methyl-1-phenylnaphthalene is a chemical compound with the molecular formula C17H14 . It is a derivative of phenylnaphthalene, which is a subtype of classical lignans .

Molecular Structure Analysis

The molecular structure of 7-Methyl-1-phenylnaphthalene can be analyzed using various techniques. For instance, MolView provides a structural formula editor and a 3D model viewer . The structural formula editor is surrounded by three toolbars which contain the tools you can use in the editor .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methyl-1-phenylnaphthalene can be analyzed using various techniques. For instance, nanoparticle classification, physicochemical properties, characterization, and applications provide a comprehensive review for biologists .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques and Catalysis : 7-Methyl-1-phenylnaphthalene and its derivatives can be synthesized using various methods. A notable protocol involves the use of a recyclable Brønsted acidic ionic liquid which acts as both a catalyst and a solvent, offering a novel and efficient approach for the synthesis of 2-phenylnaphthalenes from styrene oxides. This method boasts higher atom efficiency and broader substrate applicability (Wagh & Bhanage, 2015). Additionally, gold-catalyzed dimerization has been used for the facile synthesis of 2-phenylnaphthalene, demonstrating the benzyl carbon's role as a nucleophilic center leading to the selective formation of a naphthalene scaffold (Wang et al., 2011).

Chemical Applications : The compound and its derivatives find application in various chemical processes. For instance, they serve as intermediates in the production of important pharmaceuticals like naproxen. One study detailed the catalytic methylation of 2-naphthol using dimethyl carbonate as a greener agent, showing high activity and selectivity towards 2-methoxynaphthalene (Yadav & Salunke, 2013).

Pharmacological and Biological Applications

Anticancer Properties : Several derivatives of 7-Methyl-1-phenylnaphthalene have been investigated for their anticancer properties. For instance, a study synthesized 1-arylnaphthalene lignans and related compounds, finding that the oxidative dimerization product of methyl caffeate, a 1-phenylnaphthalene lignan, significantly decreased breast cancer cell numbers and induced apoptosis in specific breast cancer cell lines (Bailly et al., 2013). Another study found that 2-phenylnaphthalene derivatives with hydroxyl groups showed marked cytotoxicity against human breast cancer (MCF-7) cells, revealing a structure-activity relationship that could aid in designing effective anticancer agents (Chang et al., 2015).

Anti-inflammatory Properties : Phenylnaphthalene derivatives have demonstrated significant anti-inflammatory activities. For example, certain derivatives were found to inhibit the production of pro-inflammatory mediators by downregulating MAPK/NF-κB pathways in macrophage cells, indicating their potential in treating inflammatory diseases (Chang et al., 2017).

Thermodynamic and Material Science Applications

Heat Transfer Fluids : Phenylnaphthalenes have been evaluated for use as heat transfer fluids in high-temperature energy applications. Their low melting point, low vapor pressure, high critical temperature, and resistance to thermal decomposition make them suitable for such applications, potentially up to 800 K, including in power generation and separation processes (Mcfarlane et al., 2010).

Propriétés

IUPAC Name |

7-methyl-1-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14/c1-13-10-11-15-8-5-9-16(17(15)12-13)14-6-3-2-4-7-14/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWHECONTMLQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2C3=CC=CC=C3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493481 | |

| Record name | 7-Methyl-1-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19723-03-6 | |

| Record name | 7-Methyl-1-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.